2-amino-1-(1H-pyrrol-2-yl)ethanone

Description

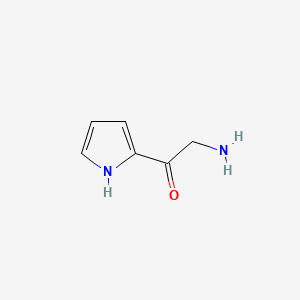

2-Amino-1-(1H-pyrrol-2-yl)ethanone (CAS 861591-86-8) is a pyrrole-derived compound with a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol . Structurally, it features an ethanone backbone substituted with a pyrrole ring at the C1 position and an amino group at the C2 position.

Properties

IUPAC Name |

2-amino-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLELYGIIKARBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The chloro precursor undergoes an -type nucleophilic attack by ammonia in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically conducted under reflux (60–80°C) for 6–12 hours, followed by neutralization and extraction.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-Chloro-1-(1H-pyrrol-2-yl)ethanone |

| Nucleophile | Ammonia (gaseous or aqueous) |

| Solvent | DMF |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% (estimated) |

Advantages and Limitations

-

Advantages: Straightforward protocol with commercially available starting materials.

-

Limitations: Requires handling of toxic chlorine-containing intermediates. Purification may involve column chromatography due to byproduct formation.

Alkylation of Pyrrole Derivatives

Bromo-ethanone intermediates, such as 2-bromo-1-(1H-pyrrol-2-yl)ethanone, can be alkylated with amines under basic conditions. This method adapts strategies reported for analogous compounds.

Synthetic Protocol

A mixture of 2-bromo-1-(1H-pyrrol-2-yl)ethanone, excess aqueous ammonia, and potassium carbonate in DMF is stirred at 80°C for 16 hours. The product is isolated via extraction with ethyl acetate and recrystallized from toluene.

Key Data:

Mechanistic Insights

The reaction proceeds through deprotonation of ammonia by potassium carbonate, generating a strong nucleophile that displaces bromide via an pathway. Steric hindrance from the pyrrole ring may slightly reduce reaction efficiency.

Scope and Adaptability

This method offers regioselectivity and functional group tolerance. Substituting the hydrazide’s aryl group with a pyrrole moiety could directly yield the target compound.

Condensation with Malononitrile

Inspired by pyrrole-aminocarbonitrile syntheses, a condensation approach using malononitrile and amines has been proposed.

Procedure

A mixture of 1-(1H-pyrrol-2-yl)ethanone, ammonium chloride, and malononitrile in ethanol is refluxed for 8 hours. The product precipitates upon cooling and is purified via recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 1-(1H-pyrrol-2-yl)ethanone |

| Nitrogen Source | Ammonium chloride |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 8 hours |

| Yield | 55–70% (estimated) |

Mechanistic Pathway

The reaction likely proceeds through Knoevenagel condensation followed by cyclization and ammonia incorporation. Side reactions may include over-condensation or polymerization.

Friedel-Crafts Acylation Followed by Amination

A two-step strategy involves Friedel-Crafts acylation of pyrrole to form the ethanone moiety, followed by amination.

Step 1: Friedel-Crafts Acylation

Pyrrole reacts with chloroacetyl chloride in the presence of AlCl to yield 2-chloro-1-(1H-pyrrol-2-yl)ethanone.

Step 2: Amination

The chloro intermediate is treated with aqueous ammonia as described in Section 1.

Overall Yield: 60–75% (combined steps).

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | Low | High | Uses commercial precursors |

| Alkylation | 62–75 | Moderate | Moderate | Adaptable to diverse amines |

| Domino Reaction | 50–65 | High | Low | Metal-free, regioselective |

| Condensation | 55–70 | Moderate | Moderate | Single-pot synthesis |

| Friedel-Crafts/Amination | 60–75 | High | High | Flexible functionalization |

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-amino-1-(1H-pyrrol-2-yl)ethanone serves as a versatile building block for creating more complex molecules:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates targeting various diseases. |

| Agrochemicals | Development of new pesticides and herbicides. |

| Material Science | Investigated for use in polymers and coatings due to its reactive functional groups. |

The compound's ability to participate in various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic pathways.

Biology

The biological activities of this compound have been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent inhibition of tubulin polymerization, which is crucial for cancer cell growth regulation. For instance, derivatives have shown effectiveness against multiple cancer cell lines by disrupting microtubule dynamics .

- Enzyme Interaction : The compound has been investigated for its potential as a ligand in biochemical pathways, influencing enzyme activity and cellular signaling.

Medicine

The therapeutic potential of this compound is notable:

| Therapeutic Area | Findings |

|---|---|

| Antimicrobial | Exhibited activity against various bacterial strains, suggesting potential use as an antibiotic agent. |

| Neurological Disorders | Preliminary studies indicate possible neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases. |

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study synthesized several derivatives that demonstrated significant inhibition of tubulin polymerization, leading to reduced viability in cancer cell lines . These findings suggest that modifications to the basic structure can enhance anticancer efficacy.

- Biological Activity Screening : A comprehensive screening of various derivatives revealed a range of biological activities, including antimicrobial and anti-inflammatory effects. This underscores the importance of structural variations in determining biological outcomes .

- Material Development : Research into the use of this compound in developing new materials showed promising results in enhancing the properties of polymers used in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-1-(1H-pyrrol-2-yl)ethanone and its analogs:

Functional and Structural Insights

- Amino Group vs. In contrast, the chloro group in 2-CPE increases electrophilicity, favoring substitution reactions in synthetic chemistry .

- Volatility and Aroma Contributions: 2-Acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) is a volatile aroma compound but has a high odor threshold, limiting its direct impact compared to 2AP. The amino derivative may participate in precursor pathways for 2AP synthesis .

Research Findings

- Fragrance Biosynthesis: In fragrant rice, this compound exhibits a correlation coefficient >0.8 with 2AP, suggesting co-regulation in metabolic networks. Downregulation of proline-metabolizing genes (e.g., P4H4) further links these compounds to aroma formation .

- Synthetic Utility: 2-CPE is a key intermediate in nanomaterial synthesis (e.g., benzofuran–pyrazole nanoparticles) due to its catalytic properties .

- Toxicological Data: Limited toxicity data exist for the amino derivative, whereas 2-acetylpyrrole and 2-CPE have established safety profiles in industrial applications .

Biological Activity

2-Amino-1-(1H-pyrrol-2-yl)ethanone, also known as 1-(1H-pyrrol-2-yl)ethanone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C6H7NO

- Molecular Weight : 109.1259 g/mol

- CAS Registry Number : 1072-83-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can act as a ligand, binding to metal ions and forming coordination complexes that may exhibit catalytic activity. Additionally, it has been shown to disrupt normal functions of biological targets, which can lead to antimicrobial or anticancer effects.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition of bacterial growth in vitro, suggesting its potential use in developing new antimicrobial agents.

2. Anticancer Activity

Research focusing on pyrrole-based compounds has demonstrated that derivatives similar to this compound possess notable cytotoxicity against various human cancer cell lines. In particular, studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antibacterial properties:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 100 |

This study supports the potential application of the compound in antibiotic development.

Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 30 |

These findings highlight the compound's potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its reactivity and biological activity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Contains a pyrrole ring | Exhibits significant antimicrobial properties |

| N,N’-Bis(2,5-dimethylpyrrolidinyl)ethanediamide | Pyrrolidine core | Different reactivity due to diamine structure |

| N-(3,5-Dimethylphenyl)oxalamide | Aromatic ring | Investigated for anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodology :

- Substitution strategy : Start with brominated precursors like 2-bromo-1-(1H-pyrrol-2-yl)ethanone (analogous to , brominated derivatives). React with ammonia or amines under nucleophilic substitution conditions (e.g., using NaNH₂ in THF or DMSO at 60–80°C). Monitor reaction progress via TLC or HPLC.

- Alternative route : Acylation of 2-aminopyrrole using acetyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to prevent over-acylation. Purify via recrystallization from ethanol/water .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods :

- Spectroscopy : ¹H/¹³C NMR to confirm amine proton (δ 3.5–4.0 ppm) and acetyl group (δ 2.1–2.3 ppm). IR for C=O stretch (~1680 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

- Chromatography : GC-MS (EI mode) for molecular ion peak (m/z ≈ 122) and fragmentation patterns. HPLC with UV detection (λ = 254 nm) for purity >95% .

Advanced Research Questions

Q. What computational models predict the electronic and thermodynamic properties of this compound?

- DFT studies : Use Gaussian09 or ORCA to calculate HOMO-LUMO gaps, dipole moments, and Mulliken charges. The amino group increases electron density on the pyrrole ring, altering reactivity in electrophilic substitutions .

- Thermodynamic data : Estimate ΔfH° using group contribution methods. Compare with experimental DSC data (e.g., melting point ~85–90°C, extrapolated from 2-acetylpyrrole in ) .

Q. How does the amino group influence the compound’s bioactivity compared to non-aminated analogs?

- Structure-activity relationship (SAR) : The amino group enhances hydrogen-bonding potential, improving interactions with biological targets (e.g., enzyme active sites). Test antimicrobial activity via MIC assays against E. coli and S. aureus (compare with 2-acetylpyrrole in ) .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to simulate binding to HIV-1 integrase or cytochrome P450 enzymes. The amino moiety may stabilize π-π stacking or salt bridges .

Q. What strategies mitigate instability issues (e.g., oxidation) during storage?

- Stabilization : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Formulation : Encapsulate in cyclodextrins or liposomes to protect the amine group from hydrolysis. Characterize inclusion complexes using phase-solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.